![molecular formula C8H9N3O3 B177679 2-[[Hydroxy(methyl)amino]diazenyl]benzoic acid CAS No. 199331-58-3](/img/structure/B177679.png)

2-[[Hydroxy(methyl)amino]diazenyl]benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

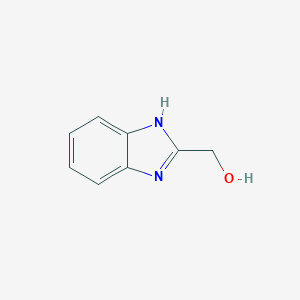

2-[[Hydroxy(methyl)amino]diazenyl]benzoic acid, commonly known as methyl red, is an organic compound that is widely used in scientific research for its unique properties. Methyl red is a pH indicator that changes color from red to yellow as the pH of the solution decreases. This property makes it an essential tool for identifying and measuring the acidity or basicity of a solution. In

Aplicaciones Científicas De Investigación

Methyl red is widely used in scientific research for its pH indicator properties. It is used to identify and measure the acidity or basicity of a solution, which is crucial in many fields, including chemistry, biology, and environmental science. Methyl red is also used in microbiology to differentiate between bacteria that produce acidic or basic byproducts. In addition, methyl red is used in the food industry to measure the acidity of food products.

Mecanismo De Acción

Methyl red works by changing color as the pH of the solution changes. At a pH of 4.4 or lower, methyl red is red, indicating an acidic solution. At a pH of 6.2 or higher, methyl red is yellow, indicating a basic solution. The mechanism of this color change is due to the changes in the chemical structure of methyl red as the pH of the solution changes.

Efectos Bioquímicos Y Fisiológicos

Methyl red is not known to have any significant biochemical or physiological effects on living organisms. It is considered safe for use in laboratory experiments and is not known to be toxic.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Methyl red is a reliable and cost-effective tool for measuring the pH of a solution. It is easy to use and gives quick results. However, it has some limitations. Methyl red is not suitable for measuring pH in solutions with a pH higher than 6.2 or lower than 4.4. It is also not suitable for measuring the pH of solutions that contain certain chemicals, such as sulfides and mercaptans, which can interfere with the color change.

Direcciones Futuras

There are several future directions for research on methyl red. One area of research is to develop new pH indicators that are more sensitive and can measure pH in a wider range of solutions. Another area of research is to explore the use of methyl red in medical applications, such as in the diagnosis of certain diseases. There is also potential for the use of methyl red in environmental monitoring, such as in the measurement of the acidity of water bodies. Overall, methyl red is a versatile and valuable tool in scientific research, with many potential applications for the future.

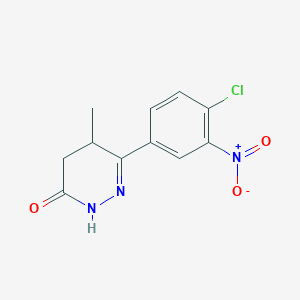

Métodos De Síntesis

Methyl red is synthesized by the diazotization of 2-aminobenzoic acid followed by reaction with formaldehyde. The reaction results in the formation of 2-[[Hydroxy(methyl)amino]diazenyl]benzoic acid, which is purified by recrystallization. The yield of the reaction is around 50%, and the compound is stable under normal laboratory conditions.

Propiedades

Número CAS |

199331-58-3 |

|---|---|

Nombre del producto |

2-[[Hydroxy(methyl)amino]diazenyl]benzoic acid |

Fórmula molecular |

C8H9N3O3 |

Peso molecular |

195.18 g/mol |

Nombre IUPAC |

(E)-[(2-carboxyphenyl)hydrazinylidene]-methyl-oxidoazanium |

InChI |

InChI=1S/C8H9N3O3/c1-11(14)10-9-7-5-3-2-4-6(7)8(12)13/h2-5,9H,1H3,(H,12,13)/b11-10+ |

Clave InChI |

YHRLOURXPIHNNE-UHFFFAOYSA-N |

SMILES isomérico |

CN(N=NC1=CC=CC=C1C(=O)O)O |

SMILES |

C[N+](=NNC1=CC=CC=C1C(=O)O)[O-] |

SMILES canónico |

CN(N=NC1=CC=CC=C1C(=O)O)O |

Sinónimos |

Benzoic acid, 2-(3-methyl-3-oxido-2-triazenyl)-, (Z)- (9CI) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Oxo-2,3-dihydro-1H-benzo[d]pyrrolo[2,1-b]-thiazole-3a-carboxylic acid](/img/structure/B177620.png)